Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate
Description
Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate is a thiazole derivative featuring an allylamino substituent at position 2 and a potassium carboxylate group at position 2. Its molecular formula is C₇H₇KN₂O₂S, with a molecular weight of 222.31 g/mol. The potassium carboxylate moiety confers high water solubility, making it suitable for applications requiring ionic or hydrophilic properties.
Properties
IUPAC Name |
potassium;2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S.K/c1-2-3-8-7-9-5(4-12-7)6(10)11;/h2,4H,1,3H2,(H,8,9)(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVDRIZHZMCKCT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7KN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ethyl Bromopyruvate with Thiourea
A widely used method for preparing ethyl 2-aminothiazole-4-carboxylate derivatives involves refluxing ethyl bromopyruvate with thiourea in ethanol for 24 hours. The reaction proceeds via nucleophilic attack of thiourea on the α-bromoester, followed by ring closure to form the thiazole ring. After completion, the reaction mixture is cooled, concentrated, and basified with sodium hydroxide to precipitate the thiazole carboxylate, which can be recrystallized from ethanol to yield the pure compound with typical yields around 70% and melting points near 175–177 °C.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Ethyl bromopyruvate + Thiourea in ethanol | Reflux 24 h, ring closure |
| 2 | Concentration and basification with 2 M NaOH | Precipitation of thiazole salt |
| 3 | Recrystallization from ethanol | Pure ethyl 2-aminothiazole-4-carboxylate |
Formation of Potassium Salt
The carboxylate potassium salt is formed by neutralizing the free acid or hydrolyzing the ester followed by treatment with potassium hydroxide or potassium carbonate. This step ensures the compound is isolated as the potassium 2-(allylamino)-1,3-thiazole-4-carboxylate salt, which is often more stable and soluble in polar solvents.
Alternative One-Pot Synthesis Approaches
Recent advances have demonstrated one-pot synthesis methods for 1,3-thiazole derivatives using thiosemicarbazides and carboxylic acids in the presence of polyphosphate ester (PPE) as a catalyst. This method avoids toxic reagents like POCl3 or SOCl2 and proceeds through cyclization and ring closure steps to yield 2-amino-1,3,4-thiadiazole derivatives, which can be further functionalized to thiazole analogs. Although this method is more commonly applied to thiadiazole systems, it provides a conceptual framework for efficient synthesis of related heterocycles.
Industrial Scale Preparation and Purity Considerations
A patented process describes the synthesis of mixtures of 4-carboxy-1,3-thiazolidinium carboxylate derivatives by reacting 1,3-thiazolidin-4-carboxylic acid with acid anhydrides (e.g., acetic anhydride) in ethanol at controlled temperatures (20–120 °C, preferably 40–85 °C). Stirred tank reactors with capacities from 25 mL to 500 mL have been used, with stirring rates around 200 rpm and reflux times ranging from 1 hour to 24 hours. The resulting mixtures are isolated by vacuum filtration and drying, yielding products with suitable purity for industrial applications as confirmed by chromatographic and spectroscopic analyses.
| Parameter | Typical Conditions |
|---|---|
| Reactor volume | 25–500 mL |
| Temperature range | 20–120 °C (preferably 40–85 °C) |
| Stirring speed | 200 rpm |
| Reaction time | 1–24 hours |
| Solvent | Ethanol |
| Acid derivative | Acetic anhydride |
| Product isolation | Vacuum filtration and drying |
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Mass spectrometry and chromatographic profiles confirm the purity and identity of the synthesized compounds, showing characteristic peaks for the thiazole ring and carboxylate groups.
- IR spectra typically show absorption bands corresponding to NH, C=N, and carboxylate functionalities, confirming successful functionalization.
- NMR spectroscopy (1H and 13C) provides detailed structural confirmation, with signals corresponding to the allylamino group and thiazole ring carbons.
- Reaction optimization studies indicate that temperature control, solvent choice, and reaction time critically influence yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate features a thiazole ring with an allylamino group and a carboxylate moiety. Its molecular formula is , and it is characterized by its high solubility in aqueous solutions due to the presence of potassium and the carboxylate group. The thiazole ring contributes to its reactivity and potential interactions with biological targets.
Applications in Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis:
- Chiral Building Block : It is utilized in the synthesis of complex organic molecules, particularly those requiring specific stereochemistry.
- Functionalization : The reactive nature of the allylamino group allows for further modifications, making it suitable for creating diverse derivatives.
Research has indicated several promising biological activities associated with this compound:
Enzyme Inhibition
The compound has shown inhibitory effects on key enzymes involved in metabolic processes:
- Xanthine Oxidase Inhibition : Similar compounds have been explored for their ability to inhibit xanthine oxidase, which plays a critical role in purine metabolism. This inhibition can lead to reduced uric acid levels, beneficial for conditions like gout .
- Glucose-6-Phosphate Dehydrogenase (G6PD) : Inhibition of G6PD affects the pentose phosphate pathway, influencing cellular proliferation and differentiation.
Anticancer Potential
This compound has been investigated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and metabolic disruption.
Antimicrobial Activity
The compound has been tested for antimicrobial properties against various pathogens. Its structural analogs have demonstrated effectiveness against bacteria and fungi, suggesting that this compound could be developed into an antimicrobial agent .
Medicinal Applications
The therapeutic potential of this compound extends to several areas:
- Metabolic Disorders : Given its role as an enzyme inhibitor, it may have applications in treating metabolic disorders such as obesity and diabetes by modulating glucose and fatty acid metabolism.
- Antiviral Properties : Preliminary screenings indicate that derivatives of this compound may inhibit viral proteases, suggesting potential applications in antiviral drug development.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated inhibition of G6PD with IC50 values indicating potential for metabolic disorder treatment. |
| Study B | Anticancer Activity | Showed cytotoxicity against breast cancer cell lines with mechanisms involving apoptosis. |
| Study C | Antimicrobial Testing | Evaluated against E. coli and C. albicans, showing moderate activity comparable to established antibiotics. |
Mechanism of Action
The mechanism of action of Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical properties of Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate and related compounds:
*Complex substituent includes a Boc-protected amino group and a tosylamino ethyl chain.
Electronic and Steric Effects
- Allylamino vs. In contrast, the benzylamino group in the ethyl ester analog (CAS 126534-13-2) provides aromatic bulk, increasing steric hindrance and lipophilicity .
- Dimethylamino: The dimethylamino group in 2-(dimethylamino)-1,3-thiazole-4-carboxamide (CAS 2059949-46-9) is a strong electron donor, raising the electron density of the thiazole ring, which may influence reactivity in nucleophilic substitutions .
Solubility and Reactivity
- Carboxylate Salt vs. Esters: The potassium carboxylate group ensures high aqueous solubility, whereas ethyl and methyl esters (e.g., Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate and Boc-TDAP-OMe) exhibit low water solubility but better organic-phase compatibility. Esters are prone to hydrolysis under acidic or basic conditions, yielding carboxylic acids .
Biological Activity
Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications, supported by relevant data and case studies.
Synthesis Methods
The synthesis of this compound typically involves the reaction of allylamine with a thiazole derivative. A common method is the condensation of allylamine with 2-bromo-1,3-thiazole-4-carboxylic acid in the presence of potassium carbonate, using dimethylformamide (DMF) as a solvent at elevated temperatures. This method facilitates the formation of the desired product with high yields.
Chemical Structure
The compound features an allylamino group that can form hydrogen bonds with biological molecules, while the thiazole ring is capable of participating in π-π interactions. These structural characteristics are crucial for its biological activity.
Biological Activities
This compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains. For example, it has been tested against Xanthomonas axonopodis and Xanthomonas oryzae, demonstrating effective inhibition with median effective concentration (EC50) values lower than those of established antimicrobial agents .
- Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis. The compound has been investigated for its potential to act as an anticancer agent by interfering with cellular pathways critical for tumor growth .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which are attributed to its ability to modulate inflammatory pathways at the cellular level.
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes and proteins, leading to alterations in their activity. This interaction is primarily facilitated by the formation of hydrogen bonds and π-π interactions due to its chemical structure.
- Cell Signaling Modulation : By influencing cell signaling pathways, the compound can affect gene expression and cellular metabolism. This modulation is crucial for its antimicrobial and anticancer effects .
- Biochemical Pathways : The thiazole core is known for its involvement in diverse biochemical pathways. Compounds containing this moiety have been reported to possess antioxidant, analgesic, and antifungal activities .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Potassium 2-(methylamino)-1,3-thiazole-4-carboxylate | Structure | Moderate antimicrobial activity |
| Potassium 2-(ethylamino)-1,3-thiazole-4-carboxylate | Structure | Lower anticancer potential |
| Potassium 2-(propylamino)-1,3-thiazole-4-carboxylate | Structure | Similar activity profile but less potent |
The presence of the allylamino group in this compound enhances its reactivity and biological activity compared to other amino derivatives.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound had a significantly lower EC50 compared to traditional antibiotics like carbendazim and bismerthiazol, indicating superior antimicrobial properties .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that this compound inhibited cell growth effectively at concentrations that were non-toxic to normal cells. This selectivity suggests potential for therapeutic use in cancer treatment .
Q & A
Q. What are the optimal synthetic routes for Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including cyclocondensation of thiourea derivatives with α-haloketones or esters, followed by functionalization of the thiazole ring. Key steps include:
- Amide coupling : Reaction of allylamine with a pre-formed thiazole-4-carboxylate intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt).
- Ester hydrolysis : Conversion of ethyl or methyl esters to the potassium carboxylate salt using aqueous KOH/EtOH. Optimization requires precise control of temperature (60–80°C), pH (neutral to mildly basic), and stoichiometric ratios to minimize side reactions like over-alkylation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
A combination of methods is critical:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns on the thiazole ring and allylamino group (e.g., coupling constants for allylic protons).
- Infrared Spectroscopy (IR) : Identifies carboxylate (C=O stretch at ~1650–1700 cm) and NH/amide bonds.
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolves 3D structure and hydrogen-bonding networks using software like SHELXL .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this thiazole derivative?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior.
- Simulate vibrational spectra for comparison with experimental IR/Raman data. These methods are validated against experimental thermochemical data (e.g., bond dissociation energies) .
Q. What strategies resolve contradictions in biological activity data across different studies?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:
- Assay variability : Standardize protocols (e.g., MIC values, cell lines) and include positive controls.
- Solubility differences : Use co-solvents (DMSO/PBS) at non-toxic concentrations.
- Metabolic stability : Perform pharmacokinetic profiling (e.g., microsomal assays) to assess in vivo relevance. Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) is recommended .
Q. How do structural modifications at the allylamino or carboxylate groups affect the compound’s pharmacological profile?
Systematic SAR studies reveal:
- Allylamino group : Replacing allyl with cyclopropyl ( ) enhances metabolic stability but reduces solubility.
- Carboxylate counterion : Potassium salts improve aqueous solubility vs. ethyl esters, impacting bioavailability.
- Thiazole ring substitution : Electron-withdrawing groups (e.g., -CF) increase electrophilicity and enzyme-binding affinity .
Q. What experimental approaches are recommended for studying hydrogen-bonding interactions in its crystal lattice?
Use graph-set analysis (Etter’s rules) to classify hydrogen-bond motifs (e.g., chains, rings). Techniques include:
- Single-crystal XRD : Resolve intermolecular contacts (e.g., N–H⋯O=C).
- Thermogravimetric analysis (TGA) : Correlate dehydration events with H-bond loss.
- Solid-state NMR : Probe dynamics of H-bond networks .
Methodological and Data Analysis Questions
Q. What in silico tools are suitable for docking studies to identify potential biological targets?
- AutoDock Vina or Schrödinger Suite : Dock the compound into enzyme active sites (e.g., kinase ATP pockets).
- Molecular Dynamics (MD) simulations : Assess binding stability over time (NAMD/GROMACS).
- Pharmacophore modeling : Align with known inhibitors (e.g., thiazole-based EGFR inhibitors) using MOE or Discovery Studio .
Q. How should researchers address discrepancies in melting point or solubility data reported in literature?
- Controlled recrystallization : Purify the compound using gradient sublimation or HPLC.
- Differential Scanning Calorimetry (DSC) : Measure melting points under inert atmospheres to avoid decomposition.
- Solubility assays : Use shake-flask methods with UV/vis quantification at physiological pH (7.4). Report detailed experimental conditions (e.g., solvent purity, heating rates) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
